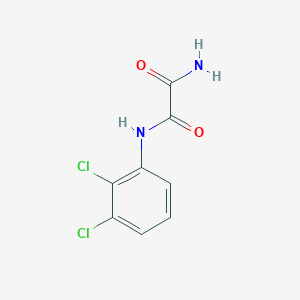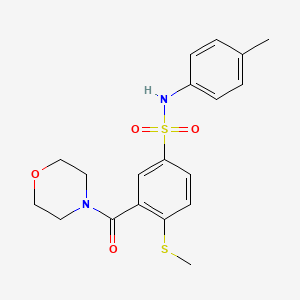![molecular formula C12H13N5O2S B4582209 N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4582209.png)
N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as ATAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. ATAA has been found to exhibit a wide range of pharmacological properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of novel sulphonamide derivatives, including compounds with structures related to "N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide," has shown good antimicrobial activity. Computational calculations support the experimental results, providing a correlation between the antimicrobial activity and the chemical structure of these compounds (Fahim & Ismael, 2019).
Anticancer Agents
Research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that substituting the thio)acetamides displayed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential as therapeutic agents in cancer treatment (Evren et al., 2019).
Green Chemistry Synthesis
A green chemistry approach for synthesizing diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives was reported. This method emphasizes water and eco-friendly catalysts, highlighting the biological potency of these compounds against cancer cell lines (Gondaliya & Kapadiya, 2021).
Cholinesterase Inhibition
Studies on new N-aryl derivatives of triazole-thioacetamide showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. This research opens the door to potential treatments for conditions like Alzheimer's disease (Riaz et al., 2020).
Molecular Docking Studies
Molecular docking studies of 1,2,4-triazole based compounds synthesized through a multistep reaction pathway demonstrated significant inhibitory activity against mushroom tyrosinase. These findings suggest potential applications in treating conditions like melanogenesis (Hassan et al., 2022).
Mécanisme D'action
Mode of Action
The exact mode of action of ZINC02870517 is currently unknown. Zinc is known to play a catalytic, structural, and regulatory role in numerous biological processes .
Biochemical Pathways
Zinc is known to be involved in numerous biochemical pathways, including those related to inflammation, oxidative stress, lipid, and glucose metabolism .
Pharmacokinetics
Zinc is generally known to be incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
Zinc is known to play a crucial role in growth and development, acting as a signaling factor . It takes part in the regulation of chronic inflammatory status, reduces oxidative stress, and participates in lipid, carbohydrate, and protein metabolism .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8(18)15-9-2-4-10(5-3-9)16-11(19)6-20-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCCZZQBKUIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
![1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4582165.png)

![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4582180.png)
![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)